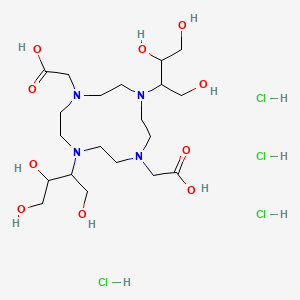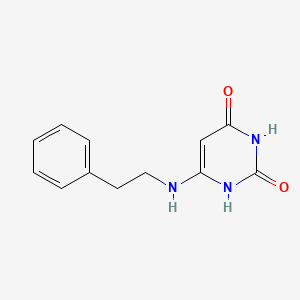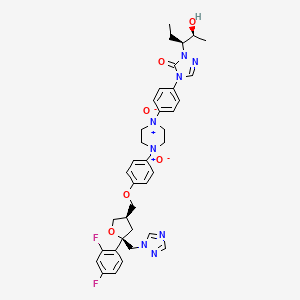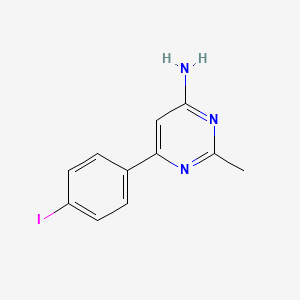![molecular formula C23H23N3 B13429263 5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine is a complex organic compound that belongs to the class of dibenzazepine derivatives This compound is characterized by its unique tricyclic structure, which includes a dibenzoazepine core fused with a phenylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving a biphenyl derivative and an appropriate amine. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Phenylhydrazine Moiety: The phenylhydrazine group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the dibenzoazepine core with phenylhydrazine under controlled conditions, typically in the presence of a suitable solvent and a base to promote the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imipramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Carbamazepine: An anticonvulsant and mood stabilizer with a dibenzoazepine structure.
Clomipramine: Another tricyclic antidepressant with a dibenzoazepine core.
Uniqueness
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine is unique due to the presence of the phenylhydrazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dibenzoazepine derivatives and contributes to its potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H23N3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-2-phenylhydrazine |
InChI |
InChI=1S/C23H23N3/c1-2-11-21(12-3-1)25-24-17-8-18-26-22-13-6-4-9-19(22)15-16-20-10-5-7-14-23(20)26/h1-7,9-16,24-25H,8,17-18H2 |
InChI-Schlüssel |
LSPKJFRNAZTJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNCCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B13429187.png)




![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)



![[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)

![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)
